3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile
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Overview
Description
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile typically involves the reaction of furan derivatives with sulfonyl and nitrile groups. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like THF or chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Furan derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonyl and nitrile groups also contribute to its biological activity by interacting with various proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar reactivity but different functional groups.
5-Hydroxymethylfurfural: A furan derivative used as a platform chemical for various applications.
Furfural: A well-known furan compound used in the production of resins and solvents.
Uniqueness
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile is unique due to its combination of functional groups, which provide a distinct reactivity profile
Properties
Molecular Formula |
C8H7NO4S |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)7(5-9)8(10)6-3-2-4-13-6/h2-4,7H,1H3 |
InChI Key |
MFDVKJCTNRJCIC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C#N)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
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